2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide is an organic compound that features a chloroacetamide moiety linked to a fluorophenyl group via a sulfamoyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 4-fluorobenzylamine to form 4-fluorobenzylsulfonamide.
Alkylation: The intermediate is then alkylated with 2-chloroethylamine under basic conditions to form N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]amine.
Acylation: Finally, the amine is acylated with chloroacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-fluorophenyl)-N-(propan-2-yl)acetamide
- 2-Chloro-4’-fluoroacetophenone
Uniqueness
Compared to similar compounds, 2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide is unique due to its sulfamoyl ethyl chain, which imparts distinct chemical properties and biological activities. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O3S/c12-7-11(16)14-5-6-19(17,18)15-8-9-1-3-10(13)4-2-9/h1-4,15H,5-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMCETVLHJIULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CCNC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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